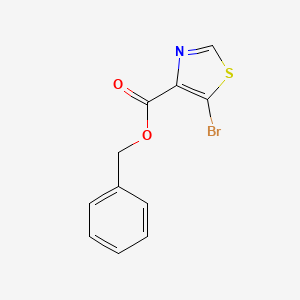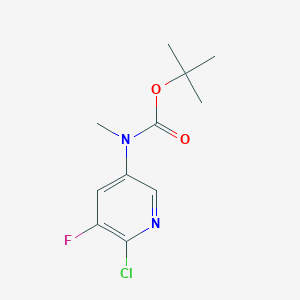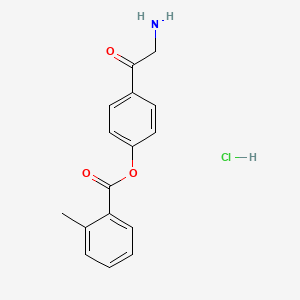
Ethyl (2-methylbenzyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-methylbenzyl)glycinate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine, where the amino group is substituted with an ethyl (2-methylbenzyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-methylbenzyl)glycinate typically involves the reaction of glycine with ethyl (2-methylbenzyl) bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2-methylbenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2-methylbenzyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of ethyl (2-methylbenzyl)glycinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
Comparaison Avec Des Composés Similaires
Ethyl glycine: A simpler derivative of glycine with an ethyl group.
Methyl (2-methylbenzyl)glycinate: Similar structure but with a methyl group instead of an ethyl group.
Benzyl glycine: A derivative of glycine with a benzyl group.
Uniqueness: this compound is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it distinct from other glycine derivatives .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
NBMOEARDJVPAIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)







